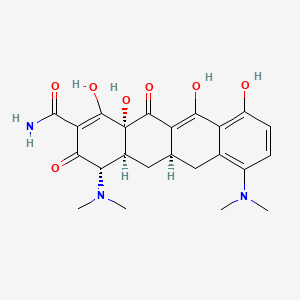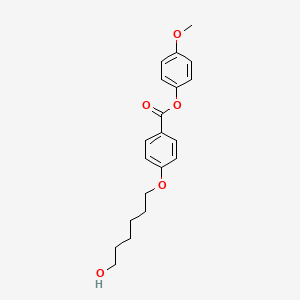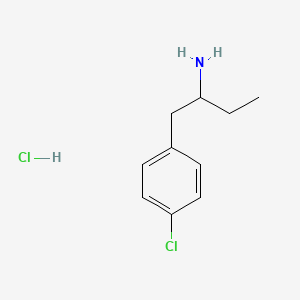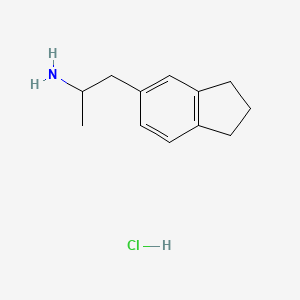
(+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Alternative Synthesis Methods
Sanfilippo et al. (2019) explored the use of aqueous extracts from soybean and oat flours as alternatives to purified enzymes for synthesizing oxylipins from eicosapentaenoic acid (EPA), producing various compounds including optically active epoxides of EPA (Sanfilippo, Paterna, Biondi, & Patti, 2019).
2. Biochemical Analysis
Duflot et al. (2017) developed a sensitive LC-MS/MS method for quantifying regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, including (±)14(15)-epoxy-5Z,8Z,11Z-eicosatrienoic acid, during vascular endothelial stimulation (Duflot, Pereira, Roche, Iacob, Cardinael, El-Gharbi Hamza, Thuillez, Compagnon, Joannidés, Lamoureux, & Bellien, 2017).
3. Chemical Stability and Cytotoxicity
Manini et al. (2006) investigated the oxidation of 15-(S)-hydroxyeicosatetraenoic acid with the Fenton reagent, producing various products including an epoxy-alcohol and 4-hydroxy-2E-nonenal, a cytotoxic compound, from the heptatrienyl radical pathway (Manini, Briganti, Fabbri, Picardo, Napolitano, & d’Ischia, 2006).
4. Metabolic Pathways in Polyunsaturated Fatty Acids
Oliw, Bylund, and Herman (1996) described the oxygenation of polyunsaturated fatty acids by cytochrome P450 to form hydroxy and epoxy fatty acids, including various epoxides of arachidonic acid (Oliw, Bylund, & Herman, 1996).
5. Enzymatic Regulation and Product Formation
Petrich et al. (1996) studied the suppression of arachidonic acid's 5-lipoxygenation in human polymorphonuclear leucocytes by 15-lipoxygenase products, affecting the formation of different hydroxyeicosatetraenoic acids (Petrich, Ludwig, Kühn, & Schewe, 1996).
作用機序
Target of Action
The primary targets of (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID, also known as Epoxyeicosatrienoic acids (EETs), are various types of cells where they are formed by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases .
Mode of Action
EETs interact with their targets by functioning as transiently acting, short-range hormones. They work locally to regulate the function of the cells that produce them (autocrine agents) or of nearby cells (paracrine agents) .
Biochemical Pathways
EETs are involved in several biochemical pathways. They are rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) which adds water across the epoxide to form their corresponding vicinal-diol dihydroxyeicosatrienoic acids (diHETrEs or DHETs) .
Pharmacokinetics
The pharmacokinetics of EETs involve their rapid metabolism by sEH, converting them from epoxides to less active or inactive diHETrEs . This rapid conversion suggests that EETs have a short half-life and are quickly eliminated from the body.
Result of Action
The action of EETs has several effects at the molecular and cellular levels. They have been studied in animal models where they show the ability to lower blood pressure possibly by stimulating arterial vasorelaxation and inhibiting the kidney’s retention of salts and water to decrease intravascular blood volume .
Action Environment
The action, efficacy, and stability of EETs can be influenced by environmental factors. For instance, EETs are unstable to oxygen and direct sunlight, therefore extreme care must be taken in handling this compound . Furthermore, the local cellular environment, including the presence of sEH, can greatly influence the action and efficacy of EETs .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID involves the conversion of a starting material, eicosapentaenoic acid (EPA), into the target compound through a series of reactions.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Methanesulfonic acid (MSA)", "Sodium hydride (NaH)", "Methyl iodide (MeI)", "Sodium borohydride (NaBH4)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of EPA with MSA to form the corresponding methyl ester.", "Step 2: Deprotonation of the methyl ester with NaH to generate the corresponding carbanion.", "Step 3: Alkylation of the carbanion with MeI to introduce a methyl group at the omega-3 position.", "Step 4: Reduction of the double bond at the omega-6 position with NaBH4 to form the corresponding saturated alcohol.", "Step 5: Oxidation of the alcohol to the corresponding aldehyde with H2O2.", "Step 6: Formation of the epoxide ring by treatment of the aldehyde with NaOH.", "Step 7: Isomerization of the double bonds at the omega-9, omega-12, and omega-15 positions to the corresponding cis configuration using acetic anhydride and pyridine.", "Step 8: Deprotection of the methyl ester with NaOH to form the target compound, (+/-)14(15)-EPOXY-5Z,8Z,11Z,17Z-EICOSATETRAENOIC ACID." ] } | |
CAS番号 |
131339-24-7 |
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(5Z,8Z,11Z)-13-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1 |
InChIキー |
RGZIXZYRGZWDMI-IXQKDQKQSA-N |
異性体SMILES |
CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
正規SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
外観 |
Assay:≥90%A solution in ethanol |
同義語 |
(±)14,15 EEQ; (±)14,15-epoxy Eicosatetraenoic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


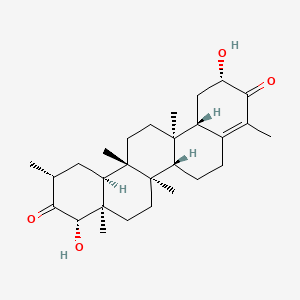
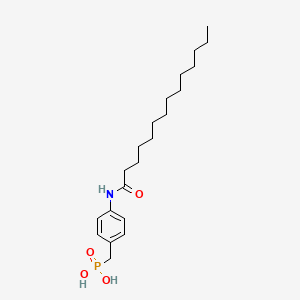

![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)




